Hydrochloride Salt vs. Free Acid: Aqueous Solubility and Handling Advantage
The hydrochloride salt form (CAS 1269393-79-4) provides enhanced aqueous solubility compared to the corresponding free acid (CAS 915921-19-6). While direct head-to-head solubility quantification for this specific compound is not available from non-excluded sources, the free acid form carries a computed XLogP3-AA value of 2, indicating moderate lipophilicity and limited intrinsic aqueous solubility [1]. Hydrochloride salt formation of benzimidazole-2-propanoic acids is a well-established pharmaceutical strategy to increase dissolution rate and solubility in aqueous media, which is particularly critical for achieving consistent concentrations in cell-based assays and for enabling homogeneous in vivo dosing formulations [2].
| Evidence Dimension | Aqueous solubility enhancement (salt vs. free acid) |
|---|---|
| Target Compound Data | Hydrochloride salt (CAS 1269393-79-4); moderate-to-high aqueous solubility expected based on salt form |
| Comparator Or Baseline | Free acid (CAS 915921-19-6); XLogP3-AA = 2 (moderate lipophilicity); lower aqueous solubility expected |
| Quantified Difference | Not directly quantified; class-level solubility enhancement typical for hydrochloride salts of benzimidazole-2-alkanoic acids |
| Conditions | Standard aqueous buffer (pH 7.4, 25°C) – inferred from salt-form physicochemical principles |
Why This Matters
Researchers requiring consistent, high-concentration aqueous stock solutions for dose-response assays or animal dosing should preferentially source the hydrochloride salt over the free acid to avoid solubility-limited variability.
- [1] PubChem CID 28063315. 3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid – Computed Properties: XLogP3-AA = 2. https://pubchem.ncbi.nlm.nih.gov/summary/summary.cgi?cid=28063315 View Source
- [2] Benzimidazole hydrochloride salt solubility enhancement is a general pharmaceutical principle cited in multiple medicinal chemistry campaigns (e.g., J. Med. Chem. 2020, 63, 3047–3065 for benzimidazole-based IDO1 inhibitors where salt form was critical for in vivo administration). View Source
